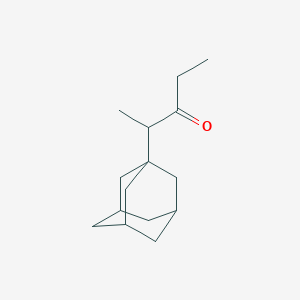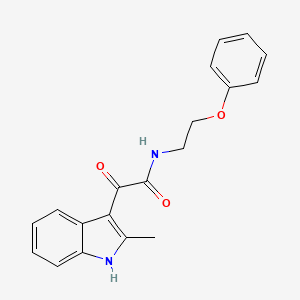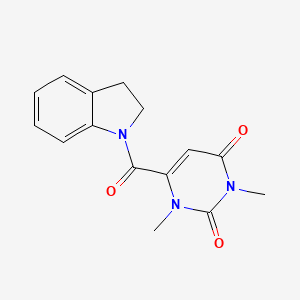![molecular formula C19H25N3O3S B14945550 ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)
ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
The synthesis of ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidine ring, followed by functionalization to introduce the desired substituents. Reaction conditions may vary, but common methods include:
Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors using cyclization reactions.
Functionalization: Preformed pyrrolidine rings can be functionalized through various chemical reactions to introduce the necessary substituents.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to target proteins, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
ETHYL 4-({[(2S)-2-(1-PYRROLIDINYLCARBONYL)TETRAHYDRO-1H-PYRROL-1-YL]CARBOTHIOYL}AMINO)BENZOATE can be compared with other pyrrolidine-containing compounds, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring but differ in their substituents and overall structure, leading to different biological and chemical properties
Propriétés
Formule moléculaire |
C19H25N3O3S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
ethyl 4-[[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C19H25N3O3S/c1-2-25-18(24)14-7-9-15(10-8-14)20-19(26)22-13-5-6-16(22)17(23)21-11-3-4-12-21/h7-10,16H,2-6,11-13H2,1H3,(H,20,26)/t16-/m0/s1 |
Clé InChI |
NQVRQVWAWQKZNA-INIZCTEOSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC[C@H]2C(=O)N3CCCC3 |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCC2C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2Z)-3-[2-(3,4-diethoxyphenyl)ethyl]-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14945471.png)
![3-(2,4-Dichlorophenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid](/img/structure/B14945474.png)
![4-(1,3-benzodioxol-5-yl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14945479.png)
![{5-Methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B14945483.png)
![N-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B14945492.png)
![[2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}methanone](/img/structure/B14945503.png)
![cyclopropyl{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B14945507.png)
![(1S,2S,5R)-2-(5-methyl-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B14945515.png)

![Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate](/img/structure/B14945524.png)
![N-[(2E)-1-(4-bromobenzyl)pyridin-2(1H)-ylidene]-1-(4-bromophenyl)methanamine](/img/structure/B14945537.png)



